

Phellodendrine Chloride: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
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An In-depth Exploration of a Bioactive Alkaloid from Traditional Chinese Medicine

Introduction

Phellodendrine chloride, a quaternary isoquinoline alkaloid, is a key bioactive constituent isolated from the bark of the Phellodendron amurense Rupr. and Phellodendron chinense Schneid. trees.[1] In Traditional Chinese Medicine (TCM), the bark, known as "Huang Bai" (Cortex Phellodendri), has been utilized for centuries to treat a variety of ailments, including diarrhea, jaundice, and inflammatory conditions.[2][3] Modern pharmacological research has begun to elucidate the molecular mechanisms underlying the therapeutic effects of phellodendrine, revealing its potential in a range of applications from anti-inflammatory and anti-cancer to immunomodulatory therapies.[1][4] This technical guide provides a comprehensive overview of the current scientific understanding of phellodendrine chloride, with a focus on its pharmacological activities, mechanisms of action, and relevant experimental data to support further research and drug development.

Pharmacological Activities and Mechanisms of Action

Phellodendrine chloride exhibits a broad spectrum of pharmacological effects, which are summarized in the table below. The primary mechanisms of action involve the modulation of key cellular signaling pathways implicated in inflammation, cell proliferation, and immune responses.



Data Presentation: Summary of Pharmacological Activities



Pharmacological Activity	Experimental Model	Key Findings & Quantitative Data	Signaling Pathway(s) Involved
Anti-inflammatory	LPS-stimulated RAW 264.7 macrophages	Reduced levels of IL- 6.[5] Altered mRNA expression of PTGS1, PTGS2, HSP90ab1, AKT1, HTR1A, and PI3CA.[5][6]	NF-κΒ, ΜΑΡΚ, PI3K/Akt, cAMP, TNF[5][6][7][8]
Zebrafish embryos with AAPH-induced oxidative stress	Increased survival rate and restored normal heart rate.[7] Reduced ROS levels and inhibited lipid peroxidation.[7] Reversed abnormal expression of AKT and NF-kB.[7]	AKT/NF-κB[7]	
Anti-cancer	KRAS-mutated pancreatic cancer cells (PANC-1, MiaPaCa-2)	Inhibited cell viability in a dose-dependent manner.[9] Induced apoptosis through a caspase-dependent mitochondrial intrinsic pathway.[7]	-
Anti-allergic	C48/80-induced allergic reaction in mice and RBL-2H3 cells	Protected against foot swelling and Evans blue exudation in mice.[10] Suppressed degranulation and release of β-HEX, HIS, IL-4, and TNF-α in RBL-2H3 cells.[10]	МАРК, NF-кВ[10]
Immunosuppressive	Not specified	Inhibits the proliferation and	-

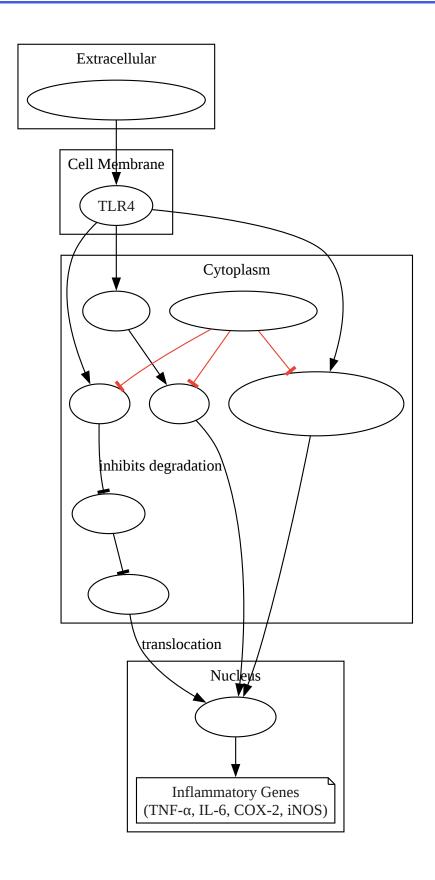


		migration of macrophages and cytotoxic T lymphocytes.[11]	
Treatment of Ulcerative Colitis	Caco-2 cells stimulated by H ₂ O ₂	Promoted autophagy. [7][12]	AMPK/mTOR[7][12]
Treatment of Gouty Arthritis	Not specified	Alleviated gouty arthritis.[7]	IL-6/STAT3[7]

Signaling Pathways Modulated by Phellodendrine Chloride

Phellodendrine chloride exerts its therapeutic effects by intervening in complex intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the key pathways modulated by this compound.

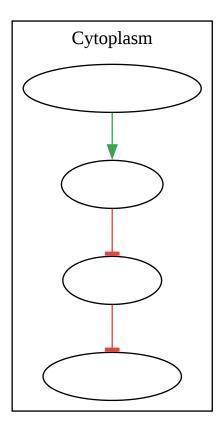




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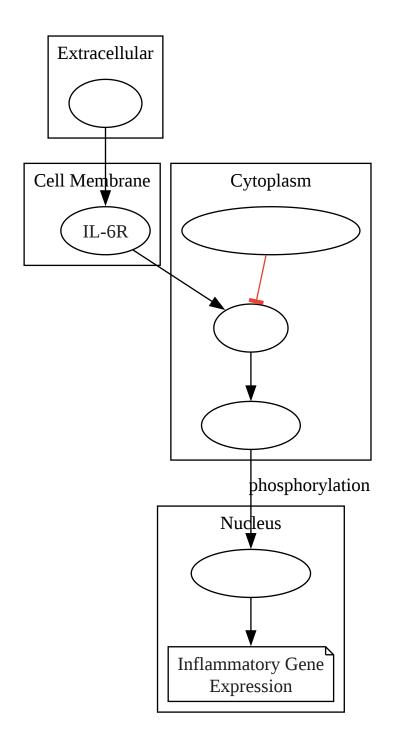
Caption: Phellodendrine's anti-inflammatory mechanism via NF-kB, MAPK, and PI3K/Akt pathways.



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Caption: Phellodendrine promotes autophagy by activating the AMPK/mTOR signaling pathway.





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Caption: Phellodendrine alleviates gouty arthritis by inhibiting the IL-6/STAT3 pathway.

Experimental Protocols



This section provides an overview of common methodologies used in the research of **phellodendrine chloride**.

Extraction and Isolation

Phellodendrine, along with other alkaloids, is typically extracted from the dried bark of Phellodendron species.

- Extraction Method: A common and efficient method is hydrochloric acid/methanol-ultrasonic extraction.[13][14][15]
 - Solvent: A combination of hydrochloric acid and methanol (e.g., 1:100 v/v) has been shown to be effective.[13]
 - Procedure: The powdered bark is subjected to ultrasonic extraction with the solvent mixture. This method offers advantages in terms of shorter extraction time and higher efficiency compared to traditional methods like soxhlet extraction or distillation.[13]
- Quantitative Analysis: High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of phellodendrine in extracts.[16][17]
 - Column: A reverse-phase C18 column is typically used.[16]
 - Mobile Phase: A gradient elution with a mixture of acetonitrile and water (containing an acid like formic acid) is common.[16]
 - Detection: A Diode Array Detector (DAD) is used for detection at a specific wavelength (e.g., 346 nm for berberine, a related alkaloid).[16]

In Vitro Anti-inflammatory Assay

- Cell Line: RAW 264.7 murine macrophage cell line is frequently used.[8]
- Stimulus: Lipopolysaccharide (LPS) is used to induce an inflammatory response.[8]
- Treatment: Cells are pre-treated with varying concentrations of phellodendrine chloride before LPS stimulation.



• Endpoint Analysis:

- Cytokine Measurement: Levels of pro-inflammatory cytokines such as IL-6 and IL-1β in the cell culture supernatant are quantified using ELISA kits.[6]
- Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of inflammatory mediators like PTGS1 (COX-1), PTGS2 (COX-2), and signaling pathway components.[6]
- Western Blotting: Protein levels and phosphorylation status of key signaling molecules
 (e.g., NF-κΒ, ΙκΒα, MAPKs, Akt) are assessed by Western blotting.[8]

In Vivo Animal Studies

- Animal Model: Zebrafish embryos are a useful in vivo model for studying oxidative stress.
- Induction of Oxidative Stress: AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) can be used to induce oxidative stress.[7]
- Treatment: Zebrafish embryos are treated with different concentrations of phellodendrine.[7]
- Outcome Measures:
 - Survival Rate: The number of surviving embryos is recorded.[7]
 - Heart Rate: Heart rate is monitored as a physiological parameter.
 - ROS Measurement: Intracellular reactive oxygen species (ROS) levels are quantified using fluorescent probes.[7]
 - Gene and Protein Expression: Expression of relevant genes and proteins (e.g., AKT, NFκB) is analyzed.[7]

Pharmacokinetics

Understanding the pharmacokinetic profile of phellodendrine is crucial for its development as a therapeutic agent.





Data Presentation: Pharmacokinetic Parameters of Phellodendrine in Rats (Intravenous Administration)

Parameter	Value	Unit	Reference
Lower Limit of Quantification (Plasma)	0.5	ng/mL	[1]
Lower Limit of Quantification (Brain)	2.5	ng/g	[1]
Lower Limit of Quantification (Other Tissues)	1	ng/g	[1]
Area Under the Curve $(AUC_{0}-t)$	15.58 - 57.41	mg/L*min	[1]
Maximum Concentration (Cmax)	1.63 - 4.93	mg/L	[1]
Elimination	Within 120 minutes in plasma and most tissues	-	[1]
Highest Concentration Tissue	Kidney	-	[1]

Conclusion and Future Directions

Phellodendrine chloride, a prominent alkaloid from Cortex Phellodendri, has demonstrated a wide array of promising pharmacological activities, supported by a growing body of scientific evidence. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, PI3K/Akt, and AMPK/mTOR, underscores its potential as a multi-target therapeutic agent for inflammatory diseases, cancer, and other conditions. The data presented in this guide, from quantitative pharmacological assessments to detailed experimental methodologies, provides a solid foundation for researchers and drug development professionals.



Future research should focus on several key areas. Firstly, more extensive preclinical studies are needed to establish the efficacy and safety of **phellodendrine chloride** in a wider range of disease models. Secondly, detailed pharmacokinetic and pharmacodynamic studies in higher animal models are essential to optimize dosing and delivery strategies. Furthermore, the application of medicinal chemistry to create derivatives of phellodendrine could lead to compounds with improved potency, selectivity, and pharmacokinetic properties. Finally, well-designed clinical trials will be the ultimate step to translate the therapeutic potential of this traditional medicine-derived compound into novel treatments for human diseases. The continued investigation of **phellodendrine chloride** holds significant promise for the development of new and effective medicines.

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